REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:13])[C:9]([O:11][CH3:12])=[O:10].[Br:14]N1C(=O)CCC1=O>ClC(Cl)(Cl)Cl>[Br:14][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:13])[C:9]([O:11][CH3:12])=[O:10]
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Name
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|
Quantity
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5.34 g
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Type
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reactant
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Smiles
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CC1=C(C=CC=C1)C(C(=O)OC)=O
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Name
|
|
Quantity
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5.34 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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1000 L
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Type
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solvent
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Smiles
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ClC(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The organic phase is then washed once with water and three times with sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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is dried over sodium sulfate/sodium carbonate
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Type
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CUSTOM
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Details
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After the solution has been evaporated down
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Type
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CUSTOM
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Details
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the crude product is chromatographed over silica gel using 1:9 methyl tert-butyl ether/n-hexane
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Name
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|
Type
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product
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Smiles
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BrCC1=C(C=CC=C1)C(C(=O)OC)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |